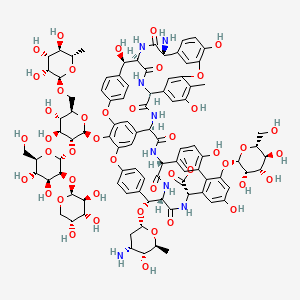

Dalbavancin Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic A-40926 B0 is a natural product found in Actinomadura with data available.

Scientific Research Applications

1. Efficacy in Bone and Joint Infections

Dalbavancin is a lipoglycopeptide with potent activity against Gram-positive microorganisms and a long half-life. It shows a high concentration in bone, making it a viable alternative for treating osteoarticular infections. A study demonstrated dalbavancin's effectiveness in treating osteoarticular infections, highlighting its tolerability and high cure rate, even with multiple doses (Morata et al., 2019).

2. Activity Against Gram-Positive Infections

Dalbavancin is notably active against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life allows for less frequent dosing, which is beneficial for treating infections that require long-term treatment. The drug's efficacy in various infections, particularly those caused by gram-positive organisms, has been reported (Smith, Roberts, & Rybak, 2015).

3. Use in Various Gram-Positive Infections

Dalbavancin's application extends beyond skin and soft-tissue infections. Studies have shown its effectiveness in treating prosthetic joint infections, osteomyelitis, and catheter-related bacteremia. These findings underscore dalbavancin’s potential as a versatile treatment for serious Gram-positive infections (Bouza et al., 2017).

4. Pharmacokinetics in Plasma and Skin Blister Fluid

Dalbavancin demonstrates effective penetration into skin blister fluid, supporting its use in treating skin and skin structure infections. The drug maintains concentrations above MIC90 values for common pathogens like MRSA, indicating its suitability for these infections (Nicolau, Sun, Seltzer, Buckwalter, & Dowell, 2007).

5. Distribution into Bone and Articular Tissue

Dalbavancin's distribution into bone and articular tissue suggests its potential for treating bone infections like osteomyelitis. The drug's extended dosing interval and high tissue concentrations highlight its suitability for such long-duration treatments (Dunne, Puttagunta, Sprenger, Rubino, Van Wart, & Baldassarre, 2015).

6. Antistaphylococcal Activity

Dalbavancin shows potent antistaphylococcal activity, particularly against MRSA. Its bactericidal action and difficulty in developing resistance make it a strong candidate for treating staphylococcal infections (Goldstein, Citron, Merriam, Warren, Tyrrell, & Fernandez, 2003).

properties

CAS RN |

110882-84-3 |

|---|---|

Product Name |

Dalbavancin Impurity |

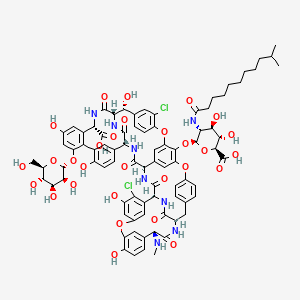

Molecular Formula |

C83H88Cl2N8O29 |

Molecular Weight |

1732.5 g/mol |

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59+,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

InChI Key |

PZMMGNLKWHJGSE-PSDJNXLUSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B1649981.png)

![N-[2-hydroxy-5-(pyrrolidine-1-sulfonyl)phenyl]pentanamide](/img/structure/B1649982.png)

![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)

amino}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide](/img/structure/B1649990.png)

![N-[5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(dimethylamino)pyridine-3-carboxamide](/img/structure/B1649993.png)

![2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1649997.png)

![2(1H)-Quinolinone, 1-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B1650002.png)